molecular formula C23H26N4O2 B15119380 4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide

4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide

Cat. No.: B15119380
M. Wt: 390.5 g/mol
InChI Key: SUSCPIJKLVXQFH-UHFFFAOYSA-N
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Description

4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide typically involves multiple steps. One common approach is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides . The reaction conditions often include the use of formic acid or different amines, and microwave-induced synthesis has also been employed .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. Techniques such as microwave-induced synthesis and the use of green chemistry approaches, like deep eutectic solvents (DES), can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Mechanism of Action

The mechanism of action of 4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both quinazolinone and piperidine moieties.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C23H26N4O2/c1-16-6-5-7-19(14-16)25-23(29)26-12-10-18(11-13-26)15-27-17(2)24-21-9-4-3-8-20(21)22(27)28/h3-9,14,18H,10-13,15H2,1-2H3,(H,25,29)

InChI Key

SUSCPIJKLVXQFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

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